3,6-Dimethyloctane

Description

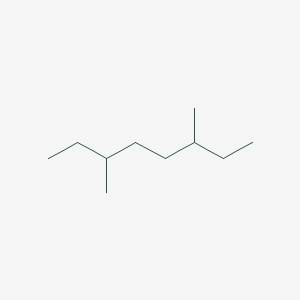

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-5-9(3)7-8-10(4)6-2/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEQUUSFXYRPRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871247 | |

| Record name | Octane, 3,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15869-94-0 | |

| Record name | 3,6-Dimethyloctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15869-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane, 3,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 3,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octane, 3,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octane, 3,6-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3,6-dimethyloctane

An In-depth Technical Guide to the Synthesis of 3,6-Dimethyloctane

Introduction

This compound is a branched-chain alkane with the molecular formula C10H22.[1][2] Its structure consists of an eight-carbon backbone with two methyl groups located at the third and sixth carbon positions.[1] As a specific isomer of decane, this compound and its synthesis are of interest in various fields of chemical research, including the development of analytical standards and studies in organic synthesis. This guide provides a detailed overview of the primary synthetic routes for this compound, complete with experimental protocols, quantitative data, and process visualizations.

Synthetic Strategies

The can be accomplished through several established organic chemistry reactions. The most prominent and effective methods include the Grignard reaction and the catalytic hydrogenation of corresponding alkenes.

Grignard Reagent-Mediated Synthesis

A primary and effective method for synthesizing this compound is through a Grignard reaction.[1][3] This approach involves the formation of a Grignard reagent from 1-bromo-2-methylbutane, which is then coupled to form the C10 backbone.[1][3] The coupling of two molecules of (2-methylbutyl)magnesium bromide is typically facilitated by a catalyst to yield the final product.[1]

Caption: Grignard synthesis workflow for this compound.

Catalytic Hydrogenation of Alkenes

Another highly efficient route to this compound is the hydrogenation of a corresponding alkene, such as 3,6-dimethyloct-2-ene or 3,6-dimethylocta-1,5-diene.[1] This method is noted for its high selectivity and scalability, typically employing a palladium catalyst.[1][4] The precursor alkene can be synthesized via a Wittig reaction, providing a multi-step but high-yield pathway to the target alkane.[1]

Caption: Alkene hydrogenation pathway to this compound.

Wurtz Reaction

The Wurtz reaction, which involves the coupling of two alkyl halides with sodium metal, is another potential method for forming alkanes.[5][6] For the , 1-bromo-2-methylbutane could be used as the starting material. However, the Wurtz reaction is generally of limited utility for producing specific alkanes due to low yields and the formation of side products, especially with bulky alkyl halides.[6][7]

Data Presentation

Reaction Yields

The following table summarizes the reported yields for the various synthetic routes and intermediate steps in the .

| Reaction Step | Synthetic Route | Catalyst/Reagents | Reported Yield (%) |

| Coupling of (2-methylbutyl)magnesium bromide | Grignard Reaction | e.g., bis(diphenylphosphino)nickel(II) | 65-78[1] |

| Wittig Reaction (3-methylpentyltriphenylphosphonium bromide + 3-methylpentanal) | Alkene Synthesis | - | 82-89[1] |

| Hydrogenation of 3,6-dimethyloct-2-ene | Alkene Hydrogenation | Palladium on carbon (Pd/C) | 90-95[1] |

| Dimerization of 1,5-Hexadiene | Zirconocene-catalyzed | Zirconocene dichloride / triethylaluminum | 74.0[8] |

Physicochemical Properties

This table outlines the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C10H22[1][8][9] |

| Molecular Weight | 142.28 g/mol [1][9] |

| CAS Number | 15869-94-0[1][2][9] |

| Boiling Point | 160.7 ± 7.0 °C at 760 mmHg[1][8] |

| Melting Point | -52 °C[1] |

| Density | 0.7 ± 0.1 g/cm³[1] |

| Water Solubility | 8.693 x 10⁻⁵ g/L[1] |

| Vapor Pressure | 3.1 ± 0.1 mmHg at 25°C[1] |

| Flash Point | 83.5 ± 7.9 °C[1] |

Experimental Protocols

Protocol for Grignard Synthesis

Objective: To synthesize this compound via the coupling of a Grignard reagent.

Materials:

-

1-bromo-2-methylbutane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bis(diphenylphosphino)nickel(II) (or similar coupling catalyst)

-

Dilute aqueous acid (e.g., HCl) for quenching

-

Drying agent (e.g., anhydrous MgSO4)

Procedure:

-

Glassware Preparation: All glassware must be rigorously flame-dried or oven-dried to ensure anhydrous conditions.[1]

-

Grignard Reagent Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small volume of anhydrous ether.

-

Slowly add a solution of 1-bromo-2-methylbutane in anhydrous ether from the dropping funnel. The reaction can be initiated with a small crystal of iodine if necessary.

-

Once the reaction starts, continue the addition of the alkyl halide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, (2-methylbutyl)magnesium bromide.

-

Coupling Reaction: Cool the Grignard reagent solution in an ice bath. Add the coupling catalyst.

-

The coupling reaction will proceed, forming the this compound. The reaction may require gentle warming to go to completion.

-

Quenching and Workup: After the coupling is complete, carefully quench the reaction by slowly adding a dilute acid solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation to obtain pure this compound.[1]

Protocol for Alkene Hydrogenation

Objective: To synthesize this compound by hydrogenating 3,6-dimethyloct-2-ene.

Materials:

-

3,6-dimethyloct-2-ene (synthesized via Wittig reaction)

-

Palladium on carbon (5% or 10% Pd/C)

-

Ethanol or other suitable solvent

-

Hydrogen gas source (e.g., H2 cylinder or balloon)

-

Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve the 3,6-dimethyloct-2-ene in a solvent like ethanol.

-

Carefully add the palladium on carbon catalyst to the solution.

-

Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Purge the system with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).

-

Agitate the mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen. The reaction is typically run at room temperature.

-

Monitor the reaction progress by observing the uptake of hydrogen or by using analytical techniques like GC-MS.

-

Workup and Purification: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the solvent.

-

Remove the solvent from the filtrate by rotary evaporation. The resulting crude this compound can be purified by fractional distillation if necessary.[1]

Purification and Characterization

Following synthesis, purification of this compound is crucial to remove byproducts and unreacted starting materials.

-

Fractional Distillation: This is a common and effective technique to separate this compound from impurities with different boiling points.[1]

-

Silica Gel Chromatography: This method can be employed to remove any linear alkane byproducts, ensuring high purity of the final product.[1]

The purity and identity of the synthesized this compound are typically confirmed using:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to verify the purity of the compound by comparing its retention time and mass spectrum with a known standard.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is particularly useful for distinguishing this compound from its structural isomers by analyzing the unique chemical shifts of its carbon atoms.

Conclusion

The is well-documented, with the Grignard reaction and catalytic hydrogenation of alkenes being the most viable and high-yielding methods. The choice of synthetic route may depend on factors such as the availability of starting materials, desired scale, and required purity. Careful execution of the experimental protocols and purification steps is essential for obtaining a high-purity final product. The data and methodologies presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Octane, 3,6-dimethyl- [webbook.nist.gov]

- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 4. : Compound X on catalytic hydrogenation gives 2,6-dimethyloctane, on ozonolysis followed by the treatment with $Zn-{H_2}O$ , X yields formaldehyde, acetone and di aldehyde shown below. The most likely structure of the starting compound X is:\n \n \n \n \n A.\n \n \n \n \n B.\n \n \n \n \n C.\n \n \n \n \n D.\n \n \n \n \n [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. This compound|lookchem [lookchem.com]

- 9. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Physical Properties of 3,6-Dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethyloctane is a branched alkane with the chemical formula C10H22. As a member of the decane isomer group, its physical properties are of interest in various fields, including fuel technology, materials science, and as a non-polar solvent in chemical synthesis.[1] Understanding these properties is crucial for its application and for the development of processes involving this compound. This guide provides a comprehensive overview of the key physical properties of this compound, supported by generalized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are influenced by its molecular structure, specifically the branching which affects intermolecular forces.[2]

| Property | Value | Units |

| Molecular Weight | 142.28 | g/mol |

| Density | 0.732 | g/cm³ |

| Boiling Point | 160.7 - 160.81 | °C at 760 mmHg |

| Melting Point | -53.99 | °C |

| Refractive Index | 1.4115 | |

| Vapor Pressure | 3.07 | mmHg at 25°C |

| Flash Point | 83.5 | °C |

| Water Solubility | 86.93 | µg/L (temperature not stated) |

Note: The data presented is compiled from various chemical data sources.[3][4][5][6]

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound are not publicly documented, the following are detailed, generalized methodologies for determining the key physical properties of liquid alkanes.

Determination of Boiling Point

The boiling point is a critical indicator of the volatility of a substance. For a liquid alkane like this compound, the Thiele tube method is a common and effective technique.[7][8]

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently and evenly heated with a Bunsen burner. This design promotes convection currents in the oil, ensuring uniform heating of the sample.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point. At this point, the vapor pressure of the sample equals the atmospheric pressure.

Determination of Density

The density of a liquid hydrocarbon can be determined using a digital density meter, which offers high precision and requires a small sample volume.[9]

Methodology: Digital Density Meter

-

Calibration: The instrument is first calibrated using a standard of known density, typically dry air and deionized water.

-

Sample Injection: A small volume (approximately 1-2 mL) of this compound is injected into the oscillating U-tube of the density meter.[9] Care should be taken to avoid the introduction of air bubbles.

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample. This frequency change is then used to calculate the density of the liquid.

-

Temperature Control: The temperature of the sample cell is precisely controlled by the instrument, as density is temperature-dependent.[10] Measurements are typically taken at a standard temperature, such as 20°C or 25°C.

-

Data Recording: The density value is displayed digitally. Multiple readings should be taken to ensure accuracy and reproducibility.

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic property that can be used for identification and purity assessment. An Abbé refractometer is commonly used for this purpose.[11][12]

Methodology: Abbé Refractometer

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the clean, dry surface of the lower prism of the refractometer.[11]

-

Measurement: The prisms are closed, and light is passed through the sample. The user looks through the eyepiece and adjusts the controls to bring the boundary line between the light and dark fields into sharp focus and at the center of the crosshairs.

-

Reading the Value: The refractive index is read directly from the instrument's scale.

-

Temperature Correction: The refractive index is temperature-dependent. The temperature of the prisms should be monitored, and if it deviates from the standard temperature (usually 20°C), a temperature correction should be applied.[11]

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique used to separate and analyze volatile compounds. For this compound, GC can be used to assess its purity by detecting the presence of any isomers or other impurities.

Methodology: Gas Chromatography

-

Instrument Setup: A gas chromatograph equipped with a flame ionization detector (FID) is used. A non-polar capillary column is suitable for separating alkane isomers.[13]

-

Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., hexane) is prepared.

-

Injection: A small volume of the prepared sample is injected into the heated injection port of the GC.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. The separation of components is based on their differential partitioning between the mobile gas phase and the stationary liquid phase in the column.

-

Detection: As the separated components elute from the column, they are detected by the FID.

-

Data Analysis: The output from the detector is a chromatogram, which shows peaks corresponding to each component. The retention time (the time it takes for a component to travel through the column) is used for identification, and the peak area is proportional to the concentration of the component. The purity of this compound can be determined by the relative area of its corresponding peak.

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid alkane like this compound.

Caption: Workflow for Physical Property Determination of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[9][14][15] It may cause skin and eye irritation, and inhalation may lead to respiratory tract irritation or drowsiness and dizziness.[9][15][16][17] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.[16]

Conclusion

This technical guide provides a detailed overview of the essential physical properties of this compound. The summarized data and generalized experimental protocols offer a valuable resource for researchers, scientists, and professionals in drug development and other relevant industries. Accurate determination and understanding of these properties are fundamental to the safe and effective use of this compound in scientific and industrial applications.

References

- 1. vernier.com [vernier.com]

- 2. Petroleum lab experiment 01 - density and sp. gr. - by-syj | PDF [slideshare.net]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

- 10. uoanbar.edu.iq [uoanbar.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. davjalandhar.com [davjalandhar.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pennwest.edu [pennwest.edu]

- 17. Gas Chromatography: Analysis of a Hydrocarbon Mixture [sites.pitt.edu]

Unveiling the Origins of 3,6-Dimethyloctane: A Technical Examination of Its Documented Sources

Despite extensive research into the chemical constituents of the natural world, a comprehensive review of scientific literature reveals no definitive evidence of 3,6-dimethyloctane as a naturally occurring compound in plants, insects, or animals. This branched-chain alkane, a structural isomer of decane, has not been identified as a component of essential oils, cuticular waxes, or pheromonal secretions. However, a closely related compound, 3,6-dimethyldecane, has been documented as a volatile organic compound (VOC) released from synthetic polymers, highlighting an anthropogenic origin for this class of molecules.

This technical guide provides a detailed overview of the current state of knowledge regarding the sources of this compound and related branched alkanes. It explores the contexts in which these compounds are found, details the analytical methodologies for their identification, and discusses the general biosynthesis of branched-chain hydrocarbons in natural systems, offering a framework for future research into the potential natural occurrence of this compound.

Anthropogenic Sources: The Link to Polyolefin Polymers

Recent studies have identified branched alkanes, including a near structural homolog of this compound, as volatile compounds released from polyolefin resins commonly used in food packaging materials. This finding points towards a synthetic origin for these molecules, likely as byproducts of polymerization or degradation processes.

| Compound | Source Material | Analytical Method | Reference |

| 3,6-Dimethyldecane | Polyolefin resin for food packaging | Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) | (Han et al., 2020) |

| 3,3-Dimethyloctane | Irradiated Polypropylene (PP) | Not specified | (Driffield et al., 2014) |

| 2,6-Dimethylnonane | Irradiated Polypropylene (PP) | Not specified | (Driffield et al., 2014) |

Table 1: Documented Anthropogenic Sources of this compound and Related Branched Alkanes. This table summarizes the reported occurrences of this compound's structural analogs as volatile compounds released from synthetic polymers.

The Natural World: A Realm of Branched Alkanes

While this compound itself remains elusive in nature, the broader class of branched alkanes is widespread. They are key components of the cuticular waxes of plants and the epicuticle of insects, where they play crucial roles in preventing water loss and in chemical communication.

Branched Alkanes in Plant Cuticular Waxes

The surfaces of terrestrial plants are covered by a waxy layer that serves as a protective barrier. This wax is a complex mixture of lipids, including long-chain alkanes with various branching patterns. These compounds contribute to the plant's defense against environmental stressors.

Branched Alkanes in Insect Epicuticle

Insects possess an outer layer called the epicuticle, which is rich in hydrocarbons. These cuticular hydrocarbons (CHCs) are vital for preventing desiccation and are also used as pheromones and kairomones for communication and species recognition. The composition of CHCs, including the presence and position of methyl branches, can be species-specific.

Experimental Protocols for the Analysis of Branched Alkanes

The identification and quantification of branched alkanes from both natural and synthetic sources rely on sophisticated analytical techniques, primarily gas chromatography coupled with mass spectrometry.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Collection

HS-SPME is a solvent-free extraction technique ideal for trapping volatile and semi-volatile organic compounds from a sample.

Protocol:

-

A sample (e.g., polymer pellets, plant material) is placed in a sealed vial.

-

The vial is heated to a specific temperature to encourage the release of volatile compounds into the headspace.

-

A fused-silica fiber coated with a stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace.

-

Volatile analytes adsorb to the fiber coating.

-

The fiber is then retracted and inserted into the injection port of a gas chromatograph for thermal desorption and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is the gold standard for separating and identifying individual components within a complex mixture of volatile compounds.

Protocol:

-

The thermally desorbed analytes from the SPME fiber are introduced into the GC column.

-

The GC oven temperature is programmed to ramp up, separating the compounds based on their boiling points and interactions with the column's stationary phase.

-

As each compound elutes from the column, it enters the mass spectrometer.

-

The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

The mass spectrum is then compared to spectral libraries (e.g., NIST) for identification.

-

Quantification can be achieved by comparing the peak area of the analyte to that of an internal or external standard.

Figure 1. A generalized experimental workflow for the identification of volatile branched alkanes.

Biosynthesis of Branched-Chain Hydrocarbons in Natural Systems

While a specific biosynthetic pathway for this compound is not known due to its apparent absence in nature, the general pathways for the formation of other branched alkanes in insects and plants have been elucidated. These pathways typically involve the elongation of fatty acid precursors with the incorporation of methyl groups from amino acid metabolism.

Figure 2. A simplified, conceptual pathway for the biosynthesis of branched-chain alkanes in insects.

Conclusion

An In-depth Technical Guide to the Stereoisomers of 3,6-Dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomerism of 3,6-dimethyloctane, a saturated hydrocarbon with two chiral centers. It details the structural relationships between the stereoisomers and outlines theoretical and experimental approaches to their synthesis and separation.

Introduction to the Stereoisomerism of this compound

This compound (C10H22) is a branched-chain alkane featuring an eight-carbon backbone with methyl groups at the third and sixth positions.[1] The presence of two stereogenic centers at carbons 3 and 6 gives rise to a total of four possible stereoisomers (2^n, where n=2). These stereoisomers exist as two pairs of enantiomers.

The four stereoisomers are:

-

(3R,6R)-3,6-dimethyloctane

-

(3S,6S)-3,6-dimethyloctane

-

(3R,6S)-3,6-dimethyloctane (a meso compound)

-

(3S,6R)-3,6-dimethyloctane (identical to the meso compound)

The (3R,6R) and (3S,6S) isomers are enantiomers, meaning they are non-superimposable mirror images of each other.[1] The (3R,6S) and (3S,6R) forms are also a pair of enantiomers. Diastereomeric relationships exist between any enantiomeric pair and the other pair. For instance, (3R,6R)-3,6-dimethyloctane is a diastereomer of (3R,6S)-3,6-dimethyloctane.[1]

Physicochemical Properties

While enantiomers share identical physical properties such as boiling point, melting point, and density in an achiral environment, diastereomers have distinct physical properties. The separation of diastereomers is therefore often more straightforward than the resolution of enantiomers. Specific optical rotation is a key property that distinguishes enantiomers, with each enantiomer of a pair rotating plane-polarized light to an equal but opposite degree.

Table 1: Physicochemical Properties of this compound Stereoisomers

| Property | (3R,6R) | (3S,6S) | (3R,6S) / (3S,6R) (meso) | Racemic Mixture |

| Molecular Formula | C10H22 | C10H22 | C10H22 | C10H22 |

| Molecular Weight ( g/mol ) | 142.28 | 142.28 | 142.28 | 142.28 |

| Boiling Point (°C) | Data not available | Data not available | Data not available | 160.7[2] |

| Density (g/cm³) | Data not available | Data not available | Data not available | 0.732[2] |

| Refractive Index | Data not available | Data not available | Data not available | 1.4115[2] |

| Specific Optical Rotation ([α]D) | Predicted (+) | Predicted (-) | 0 | 0 |

Experimental Protocols: Synthesis and Separation

The stereoselective synthesis of alkanes like this compound is a challenging task due to their lack of functional groups. However, several strategies can be employed, often involving the synthesis of a chiral precursor that is subsequently converted to the alkane.

Stereoselective Synthesis

3.1.1. Chiral Pool Synthesis

This approach utilizes readily available chiral starting materials from nature. For the synthesis of this compound stereoisomers, a conceivable strategy would involve starting from a chiral building block that already contains one of the desired stereocenters.

Conceptual Workflow for Chiral Pool Synthesis:

3.1.2. Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral alkene precursor is a powerful method for establishing stereocenters.[3] For this compound, a suitable precursor would be a di-substituted octane with double bonds at or near the 3 and 6 positions.

Protocol for Asymmetric Hydrogenation (General):

-

Catalyst Preparation: A chiral phosphine ligand, such as a derivative of BINAP, is complexed with a transition metal precursor (e.g., rhodium or ruthenium) in an appropriate solvent under an inert atmosphere.

-

Reaction Setup: The prochiral alkene substrate is dissolved in a suitable solvent (e.g., methanol, ethanol) in a high-pressure reactor.

-

Hydrogenation: The prepared catalyst solution is added to the reactor. The vessel is then purged and pressurized with hydrogen gas to a specified pressure.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature and pressure for a predetermined time, with progress monitored by techniques such as GC or TLC.

-

Work-up and Purification: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to isolate the desired chiral alkane.

3.1.3. Use of Chiral Auxiliaries

A chiral auxiliary can be temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

Conceptual Workflow Using a Chiral Auxiliary:

Separation of Stereoisomers

3.2.1. Separation of Diastereomers

Diastereomers have different physical properties and can often be separated by standard chromatographic techniques such as flash column chromatography or preparative HPLC.

Protocol for Diastereomer Separation by Preparative HPLC (General):

-

Column Selection: A suitable stationary phase is chosen. For nonpolar compounds like alkanes, a normal-phase column (e.g., silica gel) or a reverse-phase column (e.g., C18) can be effective.

-

Mobile Phase Optimization: A mobile phase system is developed to achieve baseline separation of the diastereomers. This typically involves a mixture of a nonpolar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or isopropanol) for normal-phase chromatography.

-

Sample Preparation: The mixture of diastereomers is dissolved in a minimal amount of the mobile phase.

-

Chromatographic Separation: The sample is injected onto the preparative HPLC system, and the eluent is monitored by a suitable detector (e.g., refractive index detector for alkanes).

-

Fraction Collection: Fractions corresponding to each separated diastereomer are collected.

-

Solvent Removal: The solvent is removed from the collected fractions to yield the purified diastereomers.

3.2.2. Resolution of Enantiomers

The separation of enantiomers, a process known as resolution, requires a chiral environment. This can be achieved through chiral chromatography or by converting the enantiomers into a mixture of diastereomers.

Protocol for Enantiomeric Resolution by Chiral HPLC (General):

-

Chiral Stationary Phase (CSP) Selection: A column with a chiral stationary phase is selected. Polysaccharide-based CSPs are commonly used for a wide range of compounds.

-

Mobile Phase Selection: The mobile phase, typically a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), is optimized to achieve enantiomeric separation.

-

Analysis: The racemic mixture is injected onto the chiral HPLC system, and the separation is monitored.

-

Preparative Separation: Once analytical separation is achieved, the method can be scaled up to a preparative scale to isolate the individual enantiomers.

Conclusion

The stereoisomers of this compound provide an excellent case study in the principles of stereochemistry. While the synthesis and separation of these non-functionalized alkanes present significant challenges, modern techniques in asymmetric synthesis and chiral chromatography offer viable pathways to obtaining the individual stereoisomers. Further research to determine the specific physical and biological properties of each stereoisomer could be of significant interest, particularly in the fields of materials science and drug development where molecular shape and chirality play a critical role.

References

3,6-Dimethyloctane: An Examination of its Role as a Putative Insect Pheromone

A comprehensive review of existing scientific literature reveals a notable absence of evidence to support the classification of 3,6-dimethyloctane as an insect pheromone. Despite extensive searches of chemical databases and scientific publications, no primary research articles, review papers, or empirical data were identified that describe or even suggest a role for this specific branched alkane in the chemical communication of any insect species.

This technical guide was intended to provide an in-depth analysis of this compound's function as an insect pheromone, complete with quantitative data, experimental protocols, and visualizations of relevant biological pathways. However, the foundational premise of this topic—that this compound is indeed an insect pheromone—is not substantiated by the available scientific record.

While the broader class of dimethylalkanes does include compounds that are recognized as insect pheromones, this activity is highly specific to the particular structure of the molecule, including the positions of the methyl branches and the overall chain length. For instance, compounds such as 5,9-dimethylheptadecane and 5,9-dimethylpentadecane have been identified as sex pheromones in certain species of leaf miner moths. These examples highlight the structural specificity required for a compound to elicit a behavioral or physiological response in insects.

The lack of information on this compound as an insect pheromone prevents the creation of the requested in-depth guide. There is no quantitative data to present in tables, no experimental protocols to detail, and no known signaling pathways to illustrate.

It is conceivable that the pheromonal activity of this compound has not yet been investigated or that it plays a highly specialized role in a yet-to-be-studied insect species. However, based on the current body of scientific knowledge, any discussion of its function as an insect pheromone would be purely speculative.

Therefore, this document serves to report the "negative result" of a thorough literature review. For researchers, scientists, and drug development professionals, this indicates a potential gap in knowledge, but more likely suggests that this compound is not a biologically active pheromone in the insects studied to date. Future research into the chemical ecology of unexamined insect species could potentially uncover a role for this compound, but at present, no such role is documented.

The Biosynthesis of 3,6-Dimethyloctane: A Putative Pathway in Insect Cuticular Hydrocarbon Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: October 31, 2025

Abstract

3,6-Dimethyloctane is a branched-chain alkane that, while chemically defined, lacks a specifically documented natural biosynthetic pathway. Its structural characteristics are consistent with its potential classification as an insect cuticular hydrocarbon (CHC). These compounds are critical for insects, serving as a protective barrier against desiccation and as semiochemicals for communication. This technical guide outlines the putative biosynthetic pathway for this compound, constructed from the well-established general mechanism for the formation of internally methyl-branched alkanes in insects. The proposed pathway begins with precursors from primary metabolism and proceeds through fatty acid synthesis with selective incorporation of methylmalonyl-CoA, followed by enzymatic reduction and final oxidative decarbonylation. This document provides detailed descriptions of each enzymatic step, quantitative data on analogous enzyme kinetics, comprehensive experimental protocols for hydrocarbon analysis, and a visual representation of the proposed metabolic route.

Introduction

While a dedicated biosynthetic pathway for this compound has not been specifically elucidated in the scientific literature, its structure strongly suggests a biological origin within the complex mixtures of cuticular hydrocarbons (CHCs) produced by insects.[1][2] CHCs are a diverse class of lipids, primarily composed of straight-chain alkanes, alkenes, and methyl-branched alkanes, that form a waxy layer on the insect's cuticle.[1][2] This guide proposes a biosynthetic pathway for this compound by analogy to the known, conserved mechanisms of internally branched CHC synthesis in insects.[3] This process originates from the fatty acid synthesis (FAS) machinery and involves a specialized set of enzymes to introduce methyl branches and produce the final hydrocarbon.[1][2][4]

A Putative Biosynthetic Pathway for this compound

The biosynthesis of a dimethylated C10 alkane like this compound is a multi-step enzymatic process primarily occurring in specialized cells called oenocytes.[5] The pathway can be divided into four major stages: Precursor Supply, Branched-Chain Acyl-CoA Synthesis, Reduction to Aldehyde, and Oxidative Decarbonylation.

Stage 1: Precursor Supply The fundamental building blocks for hydrocarbon synthesis are derived from primary metabolism. Acetyl-CoA serves as the primer for the growing fatty acid chain, while malonyl-CoA is the two-carbon extender unit. The critical precursor for creating methyl branches is methylmalonyl-CoA, which is typically derived from the metabolism of amino acids such as valine, isoleucine, and threonine, or from propionyl-CoA.[6]

Stage 2: Branched-Chain Acyl-CoA Synthesis This stage is catalyzed by a microsomal Fatty Acid Synthase (FAS) complex.[3] The synthesis of the 3,6-dimethyloctanoyl-CoA precursor would proceed as follows:

-

Initiation: An acetyl-CoA primer (2 carbons) initiates the process.

-

First Branching: A methylmalonyl-CoA unit is incorporated, adding a three-carbon unit (which becomes a two-carbon extension plus a methyl branch). The growing chain is now a 4-methyl-5-keto-acyl intermediate.

-

Elongation: A standard malonyl-CoA unit is added, extending the chain by two carbons.

-

Second Branching: Another methylmalonyl-CoA is incorporated.

-

Final Elongation: The chain is further elongated with malonyl-CoA units until the C10 backbone is complete. Each cycle of elongation involves ketoreduction, dehydration, and enoyl-reduction, with the stereochemistry of the methyl branch being determined by the enoyl-ACP reductase domain of the FAS complex.[3]

Stage 3: Reduction to a Very-Long-Chain Aldehyde The resulting 3,6-dimethyloctanoyl-CoA is then activated and reduced to its corresponding aldehyde, 3,6-dimethyloctanal. This reduction is carried out by an acyl-CoA reductase.

Stage 4: Oxidative Decarbonylation to Alkane The final and rate-limiting step is the conversion of the long-chain aldehyde to the hydrocarbon. This is catalyzed by a highly conserved, insect-specific P450 enzyme from the CYP4G family.[7][8] This enzyme performs an oxidative decarbonylation, removing the carbonyl carbon to produce the final this compound (a C10 alkane from a C11 aldehyde precursor, assuming the pathway builds a C11 acyl chain to yield a C10 alkane after decarbonylation) and releasing carbon dioxide.[7]

Visualization of the Putative Pathway

The following diagram illustrates the proposed logical flow for the biosynthesis of this compound.

Caption: Putative biosynthetic pathway for this compound in insects.

Quantitative Data

Direct kinetic data for the enzymes specifically involved in this compound synthesis is unavailable. However, studies on a representative metazoan fatty acid synthase (mFAS) provide valuable insights into the efficiency of incorporating methylmalonyl-CoA for branched-chain fatty acid (BCFA) synthesis compared to malonyl-CoA for straight-chain fatty acid (StCFA) synthesis.

| Enzyme / Domain | Substrate | Parameter | Value | Reference |

| Metazoan FAS (mFAS) | Acetyl-CoA | Apparent Km | 1.8 ± 0.3 µM | [6] |

| Metazoan FAS (mFAS) | Methylmalonyl-CoA | Apparent Km | 5.3 ± 0.3 µM | [6] |

| Metazoan FAS (mFAS) | Methylmalonyl-CoA | Apparent kcat | 0.05 ± 0.001 s-1 | [6] |

| Ketoacyl Synthase (KS) Domain | Decanoyl-ACP + Methylmalonyl-ACP | Apparent Km | 1.9 ± 0.2 µM | [6] |

| Ketoacyl Synthase (KS) Domain | Decanoyl-ACP + Methylmalonyl-ACP | Apparent kcat | 0.007 ± 0.0001 s-1 | [6] |

| Note: The turnover rate (kcat) for BCFA synthesis is approximately 170 times lower than that for StCFA synthesis, indicating that the incorporation of methyl branches is a kinetically less favorable process.[6] |

Experimental Protocols

The identification and analysis of this compound as part of an insect's CHC profile would involve extraction, separation, and characterization.

Protocol 1: Extraction of Cuticular Hydrocarbons

This protocol is adapted from methods used for the analysis of CHCs from insect puparia and adults.[2][9]

-

Sample Collection: Place a single adult insect or a small number of puparia (e.g., 2-3) into a 2 mL glass gas chromatography (GC) vial.[2][9]

-

Solvent Extraction: Submerge the sample in 350-500 µL of a non-polar solvent such as n-hexane.[2][9]

-

Incubation: Allow the sample to extract for 10-15 minutes at room temperature.[9]

-

Extract Collection: Carefully transfer the hexane extract into a clean GC vial, leaving the insect material behind.

-

Concentration: Evaporate the solvent completely under a gentle stream of nitrogen or in a fume hood.[2][9] Store the dried extract at 4°C until analysis.[9]

-

Reconstitution: Immediately prior to analysis, reconstitute the dried extract in a small, precise volume (e.g., 30 µL) of fresh hexane.[9]

Protocol 2: Separation of Branched Alkanes

To isolate branched alkanes from a complex CHC mixture, molecular sieves can be used. This protocol is based on the method described by Millar et al. (2015).[10]

-

Initial Fractionation: First, separate the total lipid extract into broad chemical classes (alkanes, alkenes, etc.) using silica gel chromatography. Elute the alkane fraction with n-hexane.[10]

-

Sieve Preparation: Activate 5Å molecular sieves by heating to ensure they are free of water.

-

Adsorption of n-Alkanes: Reconstitute the dried alkane fraction in isooctane. Add activated 5Å molecular sieves (approx. 100 mg of sieves per 1 mg of alkane sample).[10]

-

Incubation: Seal the vial under an inert atmosphere (e.g., argon) and stir the slurry overnight. The pores of the 5Å sieves will selectively adsorb the linear n-alkanes.[10]

-

Isolation of Branched Fraction: Centrifuge the slurry to pellet the molecular sieves. Carefully collect the supernatant, which now contains the enriched fraction of methyl-branched and other non-linear alkanes.[10]

-

Rinse and Pool: Rinse the pelleted sieves with fresh isooctane, centrifuge again, and combine the supernatants to maximize recovery.[10] Concentrate the pooled supernatant for analysis.

Protocol 3: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is the definitive method for identifying and quantifying specific hydrocarbons.[9][11]

-

Injection: Inject 1-2 µL of the reconstituted hydrocarbon extract into the GC.

-

Gas Chromatography: Use a non-polar capillary column (e.g., Restek Rxi-1MS, 30 m x 0.25 mm ID).[9]

-

Injector Temperature: 250°C[9]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[9]

-

Oven Program: An example program is: hold at 50°C for 2 min, ramp to 200°C at 25°C/min, ramp to 260°C at 3°C/min, then ramp to 320°C at 20°C/min and hold for 2 min.[9] (This program should be optimized for C10 compounds).

-

-

Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) mode. The resulting fragmentation patterns are used to determine the structure, including the positions of methyl branches. Comparison of mass spectra and retention times to an authentic standard of this compound would provide definitive identification.

Conclusion

The biosynthesis of this compound, while not directly studied, can be confidently inferred from the general, highly conserved pathway of methyl-branched cuticular hydrocarbon synthesis in insects. This putative pathway relies on the integration of primary metabolism with a specialized fatty acid synthesis and modification system, culminating in the production of the final alkane by a CYP4G P450 enzyme. The provided kinetic data, though from a general model, highlights the lower efficiency of incorporating methyl branches, which may explain why such compounds are often found in smaller quantities than their straight-chain counterparts. The detailed protocols offer a clear framework for researchers to extract, isolate, and identify this compound and related compounds from biological sources, paving the way for future studies to confirm this putative pathway and explore its regulation and biological significance.

References

- 1. Origin and evolution of the CYP4G subfamily in insects, cytochrome P450 enzymes involved in cuticular hydrocarbon synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances and Current Status in the Use of Cuticular Hydrocarbons for Forensic Entomology Applications [mdpi.com]

- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 4. The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae) [mdpi.com]

- 5. Insights into unique features of Drosophila CYP4G enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

Enantioselective Synthesis of (3S,6S)-Dimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust methodology for the enantioselective synthesis of (3S,6S)-dimethyloctane, a chiral branched alkane of interest in pheromone research and as a chiral building block in drug development. The synthesis leverages a chiral pool starting material, (S)-citronellal, to establish the initial stereocenter, followed by a series of stereocontrolled reactions to construct the final molecule with high enantiopurity.

Introduction

(3S,6S)-Dimethyloctane is a stereoisomer of dimethyloctane, a component of various insect pheromones. The precise stereochemistry of these molecules is often crucial for their biological activity, necessitating synthetic routes that afford high enantiomeric and diastereomeric purity. This guide outlines a synthetic strategy that begins with the readily available chiral precursor, (S)-citronellal, to ensure the correct configuration at one of the two stereocenters. Subsequent steps are designed to introduce the second stereocenter with the desired 'S' configuration and complete the carbon skeleton, culminating in the final saturated alkane.

Synthetic Strategy Overview

The overall synthetic approach can be visualized as a multi-step process starting from the chiral pool. The key steps involve:

-

Protection and Reduction: Conversion of (S)-citronellal to a suitable protected alcohol to facilitate subsequent reactions.

-

Chain Extension and Stereocenter Introduction: A stereoselective reaction to introduce the second chiral center at the C3 position.

-

Functional Group Manipulation and Deprotection: Modification of functional groups to prepare for the final reduction.

-

Final Reduction: Removal of all functional groups to yield the target alkane, (3S,6S)-dimethyloctane.

Experimental Protocols

A plausible and efficient synthetic route is detailed below, based on established stereoselective transformations.

Step 1: Synthesis of (S)-3,7-Dimethyloct-6-en-1-ol ((S)-Citronellol)

(S)-Citronellal serves as the starting material, directly providing the (S)-configuration at the future C6 position of the target molecule. A standard reduction of the aldehyde functionality yields (S)-citronellol.

Protocol:

-

To a solution of (S)-citronellal (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (S)-citronellol.

| Reactant | MW | Equivalents | Amount |

| (S)-Citronellal | 154.25 | 1.0 | (user defined) |

| Sodium Borohydride | 37.83 | 1.1 | (calculated) |

| Methanol | 32.04 | - | (solvent) |

| Product | Yield | Enantiomeric Excess (ee) |

| (S)-Citronellol | >95% | >98% |

Step 2: Protection of the Hydroxyl Group

To prevent interference in subsequent steps, the primary alcohol of (S)-citronellol is protected, for example, as a silyl ether.

Protocol:

-

To a solution of (S)-citronellol (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Separate the layers and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the TBDMS-protected citronellol.

| Reactant | MW | Equivalents | Amount |

| (S)-Citronellol | 156.27 | 1.0 | (user defined) |

| TBDMSCl | 150.72 | 1.2 | (calculated) |

| Imidazole | 68.08 | 2.5 | (calculated) |

| Dichloromethane | 84.93 | - | (solvent) |

| Product | Yield |

| TBDMS-protected (S)-citronellol | >98% |

Step 3: Oxidative Cleavage and Aldehyde Formation

The double bond in the protected citronellol is cleaved to generate an aldehyde, which will be the precursor for the C3 stereocenter.

Protocol:

-

Dissolve the TBDMS-protected (S)-citronellol (1.0 eq) in a 1:1 mixture of DCM and methanol at -78 °C.

-

Bubble ozone (O₃) through the solution until a persistent blue color is observed.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add dimethyl sulfide (DMS, 5.0 eq) and allow the reaction to warm to room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting aldehyde by flash column chromatography.

Step 4: Asymmetric Alkylation to Introduce the C3 Stereocenter

This is a critical step where the second stereocenter is introduced. A well-established method is the use of a chiral auxiliary, such as a SAMP/RAMP-hydrazone, followed by alkylation.

Protocol (using SAMP hydrazone):

-

React the aldehyde from Step 3 with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) to form the corresponding hydrazone.

-

Deprotonate the hydrazone with a strong base like lithium diisopropylamide (LDA) at -78 °C.

-

Add methyl iodide (MeI) as the electrophile to introduce the methyl group at the α-position to the former aldehyde. The chiral auxiliary directs the methylation to afford the desired (S) configuration at the new stereocenter.

-

Hydrolyze the resulting hydrazone under mild acidic conditions (e.g., oxalic acid) or via ozonolysis to release the corresponding ketone.

| Reagent | Purpose |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Chiral Auxiliary |

| Lithium Diisopropylamide (LDA) | Base for Deprotonation |

| Methyl Iodide (MeI) | Alkylating Agent |

| Intermediate | Diastereomeric Excess (de) |

| Alkylated SAMP-hydrazone | >95% |

Step 5: Reduction of the Ketone and Deprotection

The ketone is reduced to a secondary alcohol, and the silyl protecting group is removed.

Protocol:

-

Reduce the ketone from Step 4 using a reducing agent like sodium borohydride.

-

Remove the TBDMS protecting group using a fluoride source such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Step 6: Final Deoxygenation to (3S,6S)-Dimethyloctane

The diol obtained in the previous step is converted to the final saturated alkane. This can be achieved through a two-step procedure involving the formation of a bis-dithiocarbonate followed by radical reduction (Barton-McCombie deoxygenation).

Protocol:

-

Convert the diol to a bis-xanthate by reacting it with sodium hydride (NaH), carbon disulfide (CS₂), and methyl iodide.

-

Treat the bis-xanthate with a radical initiator like azobisisobutyronitrile (AIBN) and a hydrogen source such as tributyltin hydride (Bu₃SnH) in a suitable solvent like toluene under reflux.

-

Purify the final product, (3S,6S)-dimethyloctane, by distillation or chromatography.

| Reaction | Key Reagents |

| Xanthate Formation | NaH, CS₂, MeI |

| Radical Deoxygenation | Bu₃SnH, AIBN |

| Product | Overall Yield (from (S)-Citronellol) | Enantiomeric Purity |

| (3S,6S)-Dimethyloctane | (Typically 20-30% over 6 steps) | >98% ee |

Data Summary

The following table summarizes the expected quantitative data for the key stereoselective step and the final product.

| Step | Reaction | Key Reagents/Catalyst | Yield (%) | Stereoselectivity (ee/de) |

| 4 | Asymmetric Alkylation | SAMP Chiral Auxiliary | 70-85 (for alkylation) | >95% de |

| Final | Overall Synthesis | - | 20-30 | >98% ee |

Logical Relationships in Stereocontrol

The stereochemical outcome of the synthesis is dictated by two key factors: the choice of the starting material and the asymmetric induction in the alkylation step.

Conclusion

This technical guide provides a comprehensive and detailed pathway for the enantioselective synthesis of (3S,6S)-dimethyloctane. By starting with a readily available chiral precursor and employing a reliable method for the introduction of the second stereocenter, this strategy offers a practical approach for obtaining the target molecule in high enantiomeric purity. The provided protocols and data serve as a valuable resource for researchers in pheromone synthesis, medicinal chemistry, and other fields requiring access to enantiopure branched alkanes. Further optimization of individual steps may lead to an even more efficient overall synthesis.

The Enigmatic Molecule: A Technical Guide to Investigating the Role of 3,6-Dimethyloctane in Chemical Ecology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dimethyloctane, a branched-chain alkane with the molecular formula C₁₀H₂₂, presents a compelling yet largely unexplored subject within the field of chemical ecology. While its presence has been noted in various natural contexts, a definitive role as a semiochemical—a chemical substance that carries a message—remains to be elucidated. This technical guide synthesizes current knowledge on related compounds and outlines a comprehensive experimental framework for investigating the potential functions of this compound as a pheromone or other signaling molecule. By detailing advanced analytical techniques, behavioral assay paradigms, and synthetic chemistry approaches, this document serves as a roadmap for researchers seeking to unravel the ecological significance of this and other novel volatile organic compounds.

Introduction to this compound and Chemical Ecology

Chemical ecology is the study of the chemical interactions between living organisms. These interactions are mediated by semiochemicals, which are broadly classified into pheromones (intraspecific communication) and allelochemicals (interspecific communication). Branched-chain alkanes, such as this compound, are common components of the cuticular hydrocarbon profiles of insects and the scent marks of mammals, often playing crucial roles in recognition, mating, and territorial marking.

This compound is a structural isomer of decane.[1] Its structure features two chiral centers at the 3 and 6 positions, giving rise to four possible stereoisomers: (3S,6S), (3R,6R), (3S,6R), and (3R,6S).[1][2] The specific stereochemistry of a semiochemical is often critical for its biological activity, as receptor systems are typically highly specific.[1][3][4] While the biological role of many dimethylalkanes has been established, the specific function of this compound is not yet well-documented in scientific literature.

Hypothetical Roles of this compound in Chemical Ecology

Based on the known functions of structurally similar molecules, we can hypothesize several potential roles for this compound in chemical communication.

Insect Pheromone Component

Many insects utilize branched alkanes as components of their sex, aggregation, or trail pheromones. For instance, various dimethylalkanes have been identified as sex pheromone components in species of Lepidoptera.[3][5] The post-pharyngeal glands of ants, which are involved in chemical communication, are known to contain a variety of hydrocarbons.[6][7][8][9]

Hypothetical Function: this compound could act as a synergistic component in a multi-component pheromone blend, enhancing the signal of the major components. Its specific stereoisomeric ratio could be crucial for species-specific recognition, preventing interspecific mating.

Mammalian Semiochemical

Mammalian scent marks are complex mixtures of volatile and non-volatile compounds that convey information about sex, social status, and reproductive state.[10][11][12] These secretions often contain a wide array of hydrocarbons. For example, chemical analyses of primate scent glands have revealed a diversity of volatile compounds, although this compound has not been specifically identified.[13][14]

Hypothetical Function: this compound could contribute to the "odor profile" of an individual mammal, acting as a component of a "signature mixture" that allows for individual or group recognition.

Experimental Protocols for Investigating the Role of this compound

To determine the ecological role of this compound, a multi-faceted approach combining analytical chemistry, electrophysiology, and behavioral biology is required.

Chemical Analysis: Identification and Quantification

The first step is to identify and quantify this compound in natural samples (e.g., insect glands, mammalian secretions).

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Collection: Collect samples from the species of interest. For insects, this may involve dissecting specific glands (e.g., pheromone glands, post-pharyngeal glands). For mammals, scent secretions can be collected from scent-marking posts or directly from the animal using sterile swabs.

-

Extraction: Extract the collected material with a non-polar solvent such as hexane or dichloromethane.

-

GC-MS Analysis:

-

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating hydrocarbons.

-

Temperature Program: A programmed temperature ramp (e.g., 50°C for 2 min, then ramp at 10°C/min to 300°C) allows for the separation of compounds with different boiling points.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. The resulting mass spectrum of this compound will show characteristic fragmentation patterns that can be compared to a library database for identification.[15]

-

-

Quantification: Quantify the amount of this compound using an internal standard and creating a calibration curve with synthetic standards of known concentration.

Table 1: Hypothetical GC-MS Data for this compound in an Insect Gland Extract

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Putative Identification |

| Peak 1 | 12.54 | 43, 57, 71, 85 | This compound |

| Peak 2 | 13.21 | 41, 55, 69, 83 | (Z)-9-Tricosene |

| Peak 3 | 14.05 | 57, 71, 85, 99 | n-Pentacosane |

Electrophysiology: Assessing Sensory Perception

To determine if an organism can detect this compound, electrophysiological techniques are employed.

Protocol: Gas Chromatography-Electroantennographic Detection (GC-EAD)

-

Preparation: An antenna is carefully excised from the insect and mounted between two electrodes.

-

GC Separation: The extracted sample is injected into a gas chromatograph. The column effluent is split, with one part going to the GC's flame ionization detector (FID) and the other passing over the prepared antenna.

-

EAD Recording: The electrical response of the antenna to the eluted compounds is recorded. A significant depolarization in the antenna's electrical potential that is time-correlated with a peak on the FID chromatogram indicates that the compound is detected by the insect's olfactory receptor neurons.

-

Data Analysis: Specialized software is used to align the FID and EAD signals and identify active compounds.

Diagram 1: Experimental Workflow for GC-EAD Analysis

References

- 1. This compound | 15869-94-0 | Benchchem [benchchem.com]

- 2. (3S,6S)-3,6-dimethyloctane | C10H22 | CID 12807198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Behavioral activity of optical isomers of 5,9-dimethylheptadecane, the sex pheromone ofLeucoptera scitella L. (Lepidoptera: Lyonetidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The postpharyngeal glands and the cuticle of Formicidae contain the same characteristic hydrocarbons | Semantic Scholar [semanticscholar.org]

- 8. The Postpharyngeal Gland: Specialized Organ for Lipid Nutrition in Leaf-Cutting Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Chemical composition of scent-gland secretions in an old world monkey (Mandrillus sphinx): influence of sex, male status, and individual identity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analytical Methods for Chemical and Sensory Characterization of Scent-Markings in Large Wild Mammals: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Scent Enriched Primate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sciencedaily.com [sciencedaily.com]

- 15. Octane, 3,6-dimethyl- [webbook.nist.gov]

An In-Depth Toxicological Assessment of 3,6-Dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for 3,6-dimethyloctane. It is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment.

Executive Summary

This compound is a branched-chain aliphatic hydrocarbon. While specific quantitative toxicological data for this particular isomer is limited in publicly accessible literature, a qualitative toxicological profile can be constructed based on data from safety data sheets and by applying read-across principles from structurally similar compounds, such as other octane isomers and C8-C18 branched alkanes.

The primary hazards associated with this compound are flammability, skin and eye irritation, respiratory tract irritation, and potential for neurotoxicity, specifically central nervous system depression at high concentrations. There is currently no available data to classify this compound with respect to acute systemic toxicity (e.g., LD50 values), chronic toxicity, carcinogenicity, genotoxicity, or reproductive toxicity. Therefore, a cautious approach is warranted when handling this substance.

This guide summarizes the available hazard information, presents toxicological data for analogous compounds to provide a likely toxicological profile, details relevant experimental protocols, and provides visualizations of key toxicological pathways and assessment workflows.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as follows:

-

Physical Hazards: Flammable liquid and vapor.

-

Health Hazards:

-

Skin corrosion/irritation

-

Serious eye damage/eye irritation

-

Specific target organ toxicity – single exposure (Respiratory tract irritation)

-

Specific target organ toxicity – single exposure (May cause drowsiness or dizziness)

-

Aspiration hazard

-

Toxicological Data (Read-Across Approach)

Due to the absence of specific toxicological studies on this compound, data from n-octane and a representative assessment of C8-C18 branched and linear alkanes are presented below as a read-across approach. This approach assumes that structurally similar substances will have reasonably similar toxicological properties.

Table 1: Acute Toxicity Data for Analogous Substances

| Substance/Group | Test | Species | Route | Value | Reference |

| Alkanes, C8–18-branched and linear | LD50 | Rat | Oral | > 2000 mg/kg bw | [1] |

| Alkanes, C8–18-branched and linear | LD50 | Rat/Rabbit | Dermal | > 2000 mg/kg bw | [1] |

| n-Nonane (C9) | LC50 | Mouse | Inhalation | 4467 ppm (8 hours) | [1] |

Table 2: Irritation and Sensitization Data for Analogous Substances

| Substance/Group | Test | Species | Result | Reference |

| Alkanes, C8–18-branched and linear | Skin Irritation (OECD 404) | Rabbit | Slightly irritating | [1] |

| Alkanes, C8–18-branched and linear | Eye Irritation (OECD 405) | Rabbit | Slightly irritating | [1] |

| Alkanes, C8–18-branched and linear | Skin Sensitization (LLNA, OECD 429) | Mouse | Not a sensitizer | [1] |

Table 3: Repeated Dose and Genotoxicity Data for Analogous Substances

| Substance/Group | Test | Species | Route | NOAEL/Result | Reference |

| Alkanes, C8–18-branched and linear | Repeated Dose Toxicity (Oral) | Rat | Oral | 1000 mg/kg bw/day | [1] |

| Alkanes, C8–18-branched and linear | Genotoxicity | Not specified | In vitro | Not considered to be genotoxic | [1] |

| Alkanes, C8–18-branched and linear | Reproductive/Developmental Toxicity | Rat | Oral | Not likely to cause adverse effects | [1] |

Potential Mechanisms of Toxicity

Skin Irritation

Aliphatic hydrocarbons, including branched alkanes, are known to cause skin irritation primarily through a defatting action. Their lipophilic nature allows them to disrupt the lipid matrix of the stratum corneum, the outermost layer of the skin. This can lead to increased transepidermal water loss (TEWL) and enhanced permeability to the substance itself and other potential irritants.[2]

References

Methodological & Application

Application Note: Gas Chromatography Analysis of 3,6-Dimethyloctane

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of 3,6-dimethyloctane using gas chromatography with flame ionization detection (GC-FID). The described method is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this branched alkane in various sample matrices. This document outlines sample preparation, GC-FID parameters, and data analysis procedures, including the use of an external standard calibration for quantification.

Introduction

This compound is a branched-chain alkane and one of the 75 structural isomers of decane.[1] Its specific branching pattern distinguishes it from other decane isomers, and its analysis is relevant in fields such as petroleum and fuel analysis, as well as in the synthesis of fine chemicals. Gas chromatography (GC) is the premier analytical technique for the separation and analysis of volatile and semi-volatile compounds like this compound.[1] When coupled with a Flame Ionization Detector (FID), GC provides high sensitivity and a wide linear range for the quantitative analysis of hydrocarbons. The purity of this compound is often confirmed by comparing its retention time with a known standard using GC-MS or GC-FID.[1]

This application note details a robust GC-FID method for the analysis of this compound, providing a comprehensive workflow from sample preparation to data interpretation.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples where this compound is a component, a direct injection following dilution with a suitable solvent is often sufficient.

Protocol for Liquid Samples:

-

Accurately weigh a known amount of the sample containing this compound.

-

Dilute the sample with a volatile solvent such as hexane or pentane to a concentration within the calibrated range of the instrument.

-

Vortex the sample to ensure homogeneity.

-

Transfer an aliquot of the diluted sample into a 2 mL GC vial for analysis.

GC-FID Instrumentation and Conditions

The following parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrument and analytical goals.

Table 1: GC-FID Parameters

| Parameter | Value |

| Gas Chromatograph | Agilent 7890A GC System or equivalent |

| Injector | Split/Splitless Inlet |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Split Ratio | 50:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Column | Agilent J&W DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |

| Oven Temperature Program | |

| Initial Temperature | 50 °C |

| Initial Hold Time | 2 minutes |

| Ramp Rate | 10 °C/min |

| Final Temperature | 250 °C |

| Final Hold Time | 5 minutes |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (Helium) | 25 mL/min |

Calibration Standard Preparation

For quantitative analysis, an external standard calibration curve should be prepared using a certified reference standard of this compound.

Protocol for Calibration Standards:

-

Prepare a stock solution of this compound in hexane at a concentration of 1000 µg/mL.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Transfer each calibration standard to a separate 2 mL GC vial.

-

Analyze each standard in triplicate to establish the calibration curve.

Data Presentation

Quantitative Analysis

The concentration of this compound in a sample is determined by comparing the peak area of the analyte to a calibration curve generated from the analysis of standards with known concentrations. The peak area is proportional to the amount of the compound injected.[2]

Table 2: Example Calibration Data for a C10 Alkane

| Concentration (µg/mL) | Peak Area (Arbitrary Units) - Replicate 1 | Peak Area (Arbitrary Units) - Replicate 2 | Peak Area (Arbitrary Units) - Replicate 3 | Average Peak Area |

| 1.0 | 12,540 | 12,680 | 12,490 | 12,570 |

| 5.0 | 63,210 | 62,980 | 63,550 | 63,247 |

| 10.0 | 128,450 | 127,990 | 129,010 | 128,483 |

| 25.0 | 315,780 | 316,230 | 314,990 | 315,667 |

| 50.0 | 630,110 | 632,450 | 629,880 | 630,813 |

| 100.0 | 1,258,900 | 1,261,300 | 1,257,600 | 1,259,267 |

A calibration curve is constructed by plotting the average peak area against the concentration.[3] The resulting linear regression equation is then used to calculate the concentration of this compound in unknown samples. A correlation coefficient (R²) value close to 1 indicates a good fit for the data.[4]

Qualitative Analysis